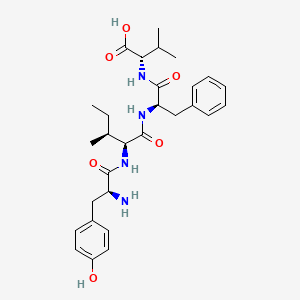![molecular formula C19H35NO2Si2 B14369345 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide CAS No. 90359-74-3](/img/structure/B14369345.png)
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is a complex organic compound characterized by the presence of a bis(trimethylsilyl)methyl group attached to a benzamide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide typically involves the reaction of a benzamide derivative with bis(trimethylsilyl)methyl reagents. One common method includes the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base to deprotonate the benzamide, followed by the addition of bis(trimethylsilyl)methyl chloride. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF or sodium borohydride in methanol.
Substitution: Trimethylsilyl chloride in dichloromethane or bis(trimethylsilyl)acetamide in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide involves its ability to interact with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can protect reactive sites on the molecule during chemical reactions. This compound can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: Used as a non-nucleophilic base in organic synthesis.
Chlorobis(trimethylsilyl)methane: Utilized in the synthesis of bis(trimethylsilyl)allyl compounds.
Metal bis(trimethylsilyl)amides: Coordination complexes with various metals, used in catalysis and materials science.
Uniqueness
2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide is unique due to its specific combination of functional groups, which provide both steric protection and reactivity. This makes it particularly valuable in complex organic syntheses where selective reactions are required.
Properties
CAS No. |
90359-74-3 |
|---|---|
Molecular Formula |
C19H35NO2Si2 |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
2-[bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide |
InChI |
InChI=1S/C19H35NO2Si2/c1-10-20(11-2)18(21)16-13-12-15(22-3)14-17(16)19(23(4,5)6)24(7,8)9/h12-14,19H,10-11H2,1-9H3 |
InChI Key |
YNMDZASFKRIMBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)OC)C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
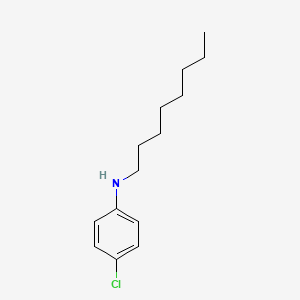
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
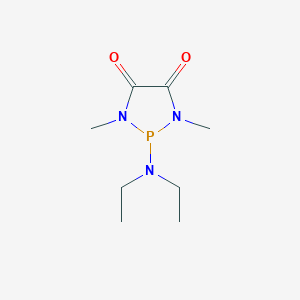
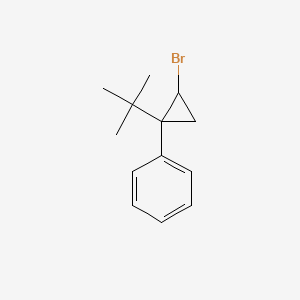

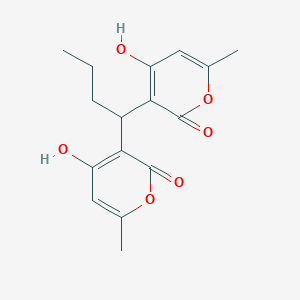
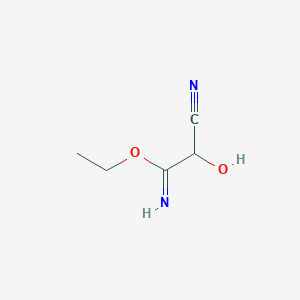
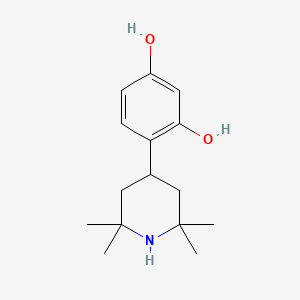
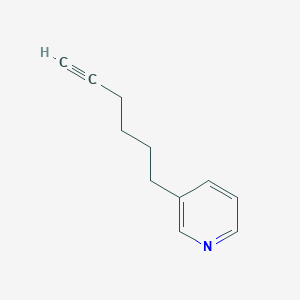
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
